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molecular formula C9H10ClNO2 B8756444 3-Chloro-5-(1,3-dioxolan-2-yl)-2-methylpyridine

3-Chloro-5-(1,3-dioxolan-2-yl)-2-methylpyridine

Cat. No. B8756444
M. Wt: 199.63 g/mol
InChI Key: VBLOXTXVFUVKAI-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

p-Toluenesulfonic acid (5.53 mg, 0.032 mmol) was added to a mixture of 5-chloro-6-methyl-3-pyridinecarbaldehyde (for a synthesis see WO20006/137485 A1 Example 256) (250 mg, 1.607 mmol), ethylene glycol (179 μl, 3.21 mmol), and toluene (8 ml) and the mixture was heated under reflux as water was azeotropically removed (Dean-Stark). The progression was monitored by TLC (50% hexane:EtOAc) and HPLC. More ethylene glycol (180 μl) and TsOH (3 mg) were added and after 46 hr full conversion was observed by HPLC. 10% Na2CO3 and EtOAc were added. Extraction, drying (MgSO4), and filtration afforded 3-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyridine (274.3 mg, 86%) pure enough to be used in the next step.
Quantity
5.53 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
179 μL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]=[O:21])[CH:16]=[N:17][C:18]=1[CH3:19].[CH2:22](O)[CH2:23][OH:24].C1(C)C=CC=CC=1>O>[Cl:12][C:13]1[C:18]([CH3:19])=[N:17][CH:16]=[C:15]([CH:20]2[O:24][CH2:23][CH2:22][O:21]2)[CH:14]=1

Inputs

Step One
Name
Quantity
5.53 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=NC1C)C=O
Step Two
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
179 μL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
was azeotropically removed (Dean-Stark)
ADDITION
Type
ADDITION
Details
More ethylene glycol (180 μl) and TsOH (3 mg) were added and after 46 hr full conversion
Duration
46 h
ADDITION
Type
ADDITION
Details
10% Na2CO3 and EtOAc were added
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), and filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C1OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 274.3 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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